molecular formula C28H48O8 B14311317 Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate CAS No. 111180-47-3

Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate

Katalognummer: B14311317
CAS-Nummer: 111180-47-3
Molekulargewicht: 512.7 g/mol
InChI-Schlüssel: ABVYYUOIIANRNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate is a chemical compound with the molecular formula C28H48O8 It is characterized by its complex structure, which includes a benzoate ester and multiple ether groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate typically involves the esterification of 3,4,5-tris(2-methoxyethoxy)benzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and ether groups allow it to interact with hydrophobic and hydrophilic regions of biological molecules, potentially modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecyl 3,4,5-trihydroxybenzoate: Similar structure but with hydroxyl groups instead of methoxyethoxy groups.

    Dodecyl 3,4,5-tris(2-hydroxyethoxy)benzoate: Similar structure but with hydroxyethoxy groups instead of methoxyethoxy groups.

Uniqueness

Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate is unique due to its combination of ester and multiple ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

111180-47-3

Molekularformel

C28H48O8

Molekulargewicht

512.7 g/mol

IUPAC-Name

dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate

InChI

InChI=1S/C28H48O8/c1-5-6-7-8-9-10-11-12-13-14-15-36-28(29)24-22-25(33-19-16-30-2)27(35-21-18-32-4)26(23-24)34-20-17-31-3/h22-23H,5-21H2,1-4H3

InChI-Schlüssel

ABVYYUOIIANRNL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.